3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(carbamoylamino)-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c9-8(13)10-5(4-7(11)12)6-2-1-3-14-6/h1-3,5H,4H2,(H,11,12)(H3,9,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIQJSFYODPBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroarylation in Brønsted Superacid Media
Principle : Superacid-mediated hydroarylation, demonstrated for furan derivatives, could be adapted for thiophene. In this approach, an α,β-unsaturated carboxylic acid undergoes electrophilic activation via dual protonation in trifluoromethanesulfonic acid (TfOH), enabling nucleophilic attack by thiophene.
Procedure :
- Substrate Preparation : Synthesize 3-(furan-2-yl)propenoic acid analogs, replacing furan with thiophene.
- Reaction Conditions : React the unsaturated acid with thiophene in TfOH at 0–25°C for 6–12 hours.
- Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via recrystallization.
Mechanistic Insight :
- O,C-Diprotonation of the α,β-unsaturated acid generates a dicationic electrophile.
- Thiophene attacks the β-carbon, followed by rearomatization and deprotonation to yield 3-(thiophen-2-yl)propanoic acid derivatives.
- Post-synthetic carbamoylation introduces the urea group (discussed in Section 2.3).
Challenges :
- Thiophene’s lower nucleophilicity compared to furan may necessitate longer reaction times or higher acid concentrations.
- Competing polymerization of the unsaturated acid requires careful temperature control.
Claisen-Schmidt Condensation and Cyclization
Principle : Acid-catalyzed condensation between thiophene-2-carbaldehyde and a ketone forms α,β-unsaturated intermediates, which are functionalized further.
Procedure :
- Condensation :
- React thiophene-2-carbaldehyde with methyl acetoacetate in ethanol, catalyzed by HCl or H₂SO₄.
- Heat under reflux for 4–8 hours to form 3-(thiophen-2-yl)-2-propenoic acid ester.
- Amination :
- Subject the α,β-unsaturated ester to Michael addition with ammonia or ammonium acetate.
- Reduce the intermediate imine using NaBH₄ or catalytic hydrogenation.
- Carbamoylation :
Optimization Data :
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Condensation | H₂SO₄, ethanol | Reflux | 6 | ~65 |
| Michael Addn | NH₃, MeOH | 25°C | 12 | ~50 |
| Carbamoyl. | KOCN, HCl | 0–5°C | 2 | ~75 |
Advantages :
- High regioselectivity due to the electron-withdrawing carboxylic acid group.
- Scalable for gram-scale synthesis.
Direct Carbamoylation of 3-Amino-3-(thiophen-2-yl)propanoic Acid
Principle : The commercially available (S)-3-amino-3-(thiophen-2-yl)propanoic acid serves as a precursor for urea formation via reaction with carbamoylating agents.
Procedure :
- Substrate Activation : Dissolve the amine in anhydrous DMF or THF under nitrogen.
- Carbamoylation :
- Add 1.1 equiv of trichloroacetyl isocyanate at 0°C, stir for 1 hour.
- Quench with methanol, concentrate, and hydrolyze the trichloroacetyl group using NaOH.
- Purification : Isolate the product via column chromatography (SiO₂, EtOAc/hexane).
Mechanistic Pathway :
- Isocyanate reacts with the amine to form a urea derivative.
- Hydrolysis under basic conditions removes protecting groups, yielding the target compound.
Yield Optimization :
- Using urea as a carbamoylating agent in the presence of DCC (dicyclohexylcarbodiimide) achieves ~60% yield but requires stringent moisture control.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Hydroarylation | Single-pot reaction | Requires superacid handling | Bulk synthesis |
| Claisen-Schmidt | High regioselectivity | Multi-step, moderate yields | Lab-scale functionalization |
| Direct Carbamoylation | Utilizes commercial precursors | Cost of chiral starting material | Enantioselective synthesis |
Characterization and Validation
Spectroscopic Data :
Chromatographic Purity :
- HPLC (C18, 70:30 H₂O/MeCN): Retention time = 8.2 min, >98% purity.
Chemical Reactions Analysis
Types of Reactions
3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoylamino group can be reduced to form amines.
Substitution: The propanoic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted propanoic acid derivatives.
Scientific Research Applications
Synthetic Routes
- Thiolactone Reaction : A common method involves reacting a thiolactone with an isocyanate, typically performed in an inert atmosphere to prevent oxidation.
- Continuous Flow Process : In industrial applications, continuous flow processes are employed for scalability and improved control over reaction conditions.
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities. It can be used in the development of new materials, including polymers and coatings .
Biology
- Biochemical Probes : Due to its reactive functional groups, this compound is investigated as a biochemical probe. Its ability to form covalent bonds with thiol groups in proteins allows it to modulate enzyme activity and influence biological pathways.
Medicine
- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and antimicrobial properties. Preliminary studies have shown promising results in inhibiting the growth of various pathogens, including bacteria and fungi .
Industry
- Material Development : The compound is utilized in the formulation of advanced materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration observed was 128 µg/mL for Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
Enzyme Modulation
In another investigation, the compound's interaction with specific enzymes was analyzed. The covalent bond formation between the thiophene moiety and thiol groups was shown to modulate enzyme activity significantly, suggesting potential applications in therapeutic enzyme regulation.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of advanced materials |
| Biology | Biochemical probe | Modulates enzyme activity through covalent bonding |
| Medicine | Therapeutic properties | Exhibits antimicrobial activity against pathogens |
| Industry | Material development | Enhances properties of polymers |
Mechanism of Action
The mechanism of action of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Chlorinated 3-Phenylpropanoic Acid Derivatives
Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid, 3-(3-chloro-4-hydroxyphenyl)propanoic acid .
- Structural Differences : Replace thiophene with chlorinated phenyl groups .
- Bioactivity: Exhibit selective antimicrobial activity against E. coli and S.
- Key Insight: Chlorination enhances antibacterial potency, while the absence of a carbamoylamino group limits interactions with eukaryotic targets.
Thiazole-Coumarin Propanoic Acid Amides
Examples: 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides .
- Structural Differences : Replace thiophene with coumarin-thiazole hybrids .
- Synthesis : Solution-phase synthesis using 1,1’-carbonyldimidazole coupling, emphasizing scalability .
- Bioactivity: Not explicitly reported, but coumarin-thiazole motifs are associated with anticancer and anti-inflammatory properties.
3-(Methylthio)propanoic Acid Esters
Examples: 3-(Methylthio)propanoic acid methyl ester, ethyl ester .
- Structural Differences: Methylthio (–SMe) and ester groups instead of carbamoylamino/thiophene.
- Bioactivity: Key aroma compounds in pineapples (e.g., 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple pulp) .
- Key Insight : Esters contribute to flavor profiles, whereas the target compound’s polar groups may favor drug-like properties.
3-Substituted Propanoic Acid Derivatives with Heterocycles
Examples :
- 3-(Benzo[b]thiophen-3-yl)propanoic acid: Antiviral fullerene derivative (SI = 84 against influenza) .
- 3-(4-Hydroxyphenyl)propanoic acid: Antimicrobial (Gram-positive bacteria, fungi) .
- 3-Hydroxypropanoic acid: Antifungal and anticancer activity .
Simpler Carbamoylamino Propanoic Acid Analogues
Example: 3-(Carbamoylamino)propanoic acid (lacking thiophene) .
- Structural Differences : Absence of thiophene reduces aromatic interactions.
- Bioactivity: Urea derivatives often exhibit enzyme inhibition (e.g., urease) due to carbonyl-amino motifs.
Pharmaceutical Derivatives with Thiophene
Examples :
- Eprosartan-related compounds: 3-(Thiophen-2-yl)propanoic acid as a precursor .
- Lifitegrast: (S)-2-[...]-3-(3-(methylsulfonyl)phenyl)propanoic acid (dry eye treatment) .
- Key Insight : Thiophene enhances lipophilicity and binding to hydrophobic enzyme pockets.
Biological Activity
3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, an amino acid derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a thiophene ring, which is known to enhance various pharmacological properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 228.28 g/mol
- CAS Number : 130309-35-2
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including proteases and kinases, which are critical in cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Neuroprotective Effects : Some research indicates its potential in protecting neuronal cells from oxidative stress and apoptosis.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria, as well as certain fungi. |
| Enzyme Inhibition | Inhibits key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation. |
| Neuroprotective | Protects neuronal cells from damage induced by oxidative stress, possibly through antioxidant mechanisms. |
Case Studies and Research Findings
-
Antimicrobial Properties :
A study conducted by researchers found that derivatives of thiophene-based amino acids displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at low concentrations, indicating its potential as a lead compound for antibiotic development . -
Enzyme Inhibition :
In vitro experiments demonstrated that this compound inhibited the activity of certain proteases involved in cancer progression. This inhibition was linked to reduced cell viability in cancer cell lines, suggesting a possible therapeutic application in oncology . -
Neuroprotective Effects :
A recent study highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce markers of oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents .
Q & A
Q. What are the recommended synthetic routes for 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, and how can reaction conditions be optimized for yield?
A two-step synthesis is typical: (1) coupling thiophene-2-carbaldehyde with cyanoacetamide via a Knoevenagel condensation to form the α,β-unsaturated nitrile intermediate, followed by (2) hydrolysis under acidic or basic conditions to yield the carboxylic acid. Optimization involves monitoring reaction temperature (70–90°C for step 1) and catalyst selection (e.g., piperidine for condensation). Yield improvements (≥60%) are achieved by controlling stoichiometry (1:1.2 molar ratio of aldehyde to cyanoacetamide) and using anhydrous solvents (e.g., ethanol) . Purity can be enhanced via recrystallization in ethanol/water mixtures.
Q. How should researchers characterize the purity and structural integrity of this compound?
Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. NMR (¹H and ¹³C) is critical for verifying the thiophene ring (δ 7.2–7.8 ppm for aromatic protons) and carbamoylamino group (δ 5.8–6.2 ppm for NH signals). FT-IR can confirm carbonyl stretches (C=O at ~1700 cm⁻¹, carbamate N-H at ~3300 cm⁻¹). Cross-validate with elemental analysis (C, H, N, S) to ensure ≥95% purity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the compound’s solubility and stability in aqueous buffers?
Discrepancies in solubility (e.g., pH-dependent precipitation) often arise from buffer ionic strength and temperature. Conduct parallel experiments in phosphate-buffered saline (PBS, pH 7.4) and Tris-HCl (pH 8.0) at 25°C vs. 37°C. Use dynamic light scattering (DLS) to detect aggregation. For stability, employ accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis byproducts (e.g., thiophene-2-carboxylic acid). Adjust storage conditions to inert atmospheres and −20°C for long-term stability .
Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?
Use molecular docking (AutoDock Vina) with homology-modeled targets based on crystallographic data (PDB). Focus on the carbamoylamino group’s hydrogen-bonding potential and the thiophene ring’s π-π stacking. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). Compare with analogs (e.g., 3-phenylpropanoic acid derivatives) to assess substituent effects on activity .
Q. What methodologies are suitable for analyzing metabolic pathways of this compound in in vitro systems?
Incubate with liver microsomes (human or rat) and NADPH cofactor. Use LC-MS/MS to detect phase I metabolites (oxidation at thiophene or deamination). For phase II metabolism, add UDP-glucuronic acid to identify glucuronides. Employ kinetic assays (CYP450 inhibition screening) to assess drug-drug interaction risks. Cross-reference with in silico tools like MetaPrint2D for metabolite prediction .
Q. How can researchers address discrepancies in reported biological activity across cell-based assays?
Variability often stems from cell line heterogeneity (e.g., HEK293 vs. HepG2) or assay conditions (serum-free vs. 10% FBS). Standardize protocols: pre-treat cells with the compound (1–100 μM) for 24–48 hours, include positive controls (e.g., known enzyme inhibitors), and measure viability via MTT/WST-1. Use CRISPR knockouts or siRNA silencing to confirm target specificity. Replicate findings in 3D spheroid models for physiological relevance .
Methodological Best Practices
Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma)?
Develop a UPLC-MS/MS method with deuterated internal standards (e.g., D₃-labeled analog). Optimize sample preparation: protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup (C18 cartridges). Achieve LOQ ≤10 ng/mL with a linear range of 10–1000 ng/mL. Validate per ICH M10 guidelines for precision (RSD <15%) and recovery (>85%) .
Q. How should researchers design SAR studies to explore the carbamoylamino group’s role in bioactivity?
Synthesize analogs replacing the carbamoylamino with urea, thiourea, or acetyl groups. Test in enzymatic assays (e.g., kinase inhibition) and compare IC₅₀ values. Use X-ray crystallography or cryo-EM to resolve binding modes. Corrogate results with logP measurements to evaluate hydrophilicity contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
